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Compound of Interest

Compound Name: Eicosane, 1-iodo-

Cat. No.: B15351159 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Iodoeicosane is a long-chain primary alkyl halide. Due to its structure, with the leaving group

(iodide) attached to a primary carbon, it readily undergoes nucleophilic substitution reactions,

primarily through an S(_N)2 (bimolecular nucleophilic substitution) mechanism. This

mechanism involves a backside attack by the nucleophile on the carbon atom bonded to the

iodine, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is

dependent on the concentrations of both the 1-iodoeicosane and the nucleophile. These

reactions are fundamental in synthetic organic chemistry for the introduction of a wide range of

functional groups, enabling the synthesis of various eicosane derivatives with potential

applications in materials science and pharmacology.

This document provides detailed application notes and protocols for the reaction of 1-

iodoeicosane with common nucleophiles: azide, cyanide, amines, and thiolates.

Reaction with Azide Nucleophile
The reaction of 1-iodoeicosane with sodium azide is a classic S(_N)2 reaction that yields 1-

azidoeicosane. This product can be a precursor for the synthesis of primary amines via

reduction or for use in "click chemistry" reactions.
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The azide ion (

𝑁3
−
N3−​

) acts as a potent nucleophile, attacking the electrophilic carbon atom of 1-iodoeicosane. The
reaction proceeds in a single, concerted step where the carbon-azide bond is formed
simultaneously with the cleavage of the carbon-iodine bond.

Reactants

Transition State

Products
C₂₀H₄₁I

[N₃···C₂₀H₄₁···I]⁻

N₃⁻

Nucleophilic Attack

C₂₀H₄₁N₃Bond Formation

I⁻

Leaving Group Departure

Click to download full resolution via product page

Caption: SN2 reaction of 1-iodoeicosane with azide.

Quantitative Data Summary:

While specific kinetic data for 1-iodoeicosane is not readily available, the following table

summarizes typical conditions and expected outcomes for S(_N)2 reactions of long-chain

primary alkyl iodides with sodium azide.
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Parameter Value/Condition Notes

Substrate 1-Iodoeicosane
Primary alkyl halide, favors

S(_N)2.

Nucleophile Sodium Azide (NaN₃) Strong nucleophile.

Solvent Dimethylformamide (DMF)
Polar aprotic solvent, ideal for

S(_N)2.

Temperature 60-100 °C Heating is typically required.

Reaction Time 12-24 hours
Varies with temperature and

concentration.

Typical Yield > 90%
High yields are expected for

this reaction.

Experimental Protocol: Synthesis of 1-Azidoeicosane

Materials:

1-Iodoeicosane (1 equivalent)

Sodium azide (1.5 equivalents)

Anhydrous Dimethylformamide (DMF)

Procedure: a. In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 1-iodoeicosane in anhydrous DMF. b. Add sodium azide to the solution.

c. Heat the reaction mixture to 80 °C with vigorous stirring. d. Monitor the reaction progress

by thin-layer chromatography (TLC). e. After the reaction is complete (typically 12-24 hours),

cool the mixture to room temperature. f. Pour the reaction mixture into a separatory funnel

containing water and extract with diethyl ether or hexane (3x). g. Combine the organic layers

and wash with brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude 1-azidoeicosane. i. Purify the

product by column chromatography on silica gel if necessary.
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The reaction of 1-iodoeicosane with sodium or potassium cyanide is an effective method for

carbon chain extension, producing eicosanenitrile.[1] The nitrile group can be further

hydrolyzed to a carboxylic acid or reduced to a primary amine.

Reaction Mechanism:

The cyanide ion (

𝐶𝑁−
CN−

) is a strong nucleophile that attacks the primary carbon of 1-iodoeicosane in an S(_N)2
fashion.

Reactants

Transition State

Products
C₂₀H₄₁I

[NC···C₂₀H₄₁···I]⁻

CN⁻

Nucleophilic Attack

C₂₀H₄₁CNBond Formation

I⁻

Leaving Group Departure
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Caption: SN2 reaction of 1-iodoeicosane with cyanide.

Quantitative Data Summary:

The reaction of primary halogenoalkanes with cyanide ions is a well-established procedure.[1]
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Parameter Value/Condition Notes

Substrate 1-Iodoeicosane Primary alkyl halide.

Nucleophile
Sodium Cyanide (NaCN) or

Potassium Cyanide (KCN)
Strong nucleophile.

Solvent Ethanol or DMSO
The use of ethanol is common

for this reaction.[1]

Temperature Reflux

Heating under reflux is

necessary to drive the

reaction.[1]

Reaction Time 6-12 hours
Completion can be monitored

by TLC.

Typical Yield 80-95%
Good yields are generally

obtained.

Experimental Protocol: Synthesis of Eicosanenitrile

Materials:

1-Iodoeicosane (1 equivalent)

Sodium cyanide (1.2 equivalents)

Ethanol (95%)

Procedure: a. In a round-bottom flask fitted with a reflux condenser, dissolve sodium cyanide

in a minimal amount of water and then add ethanol. b. Add 1-iodoeicosane to the cyanide

solution. c. Heat the mixture to reflux with constant stirring. d. Monitor the reaction by TLC

until the starting material is consumed. e. Cool the reaction mixture and filter to remove any

inorganic salts. f. Remove the ethanol under reduced pressure. g. Partition the residue

between water and diethyl ether. h. Separate the organic layer, wash with water and brine,

and dry over anhydrous magnesium sulfate. i. Filter and evaporate the solvent to yield the

crude eicosanenitrile. j. Purify by vacuum distillation or recrystallization if required.
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Reaction with Amine Nucleophiles
1-Iodoeicosane can react with ammonia or primary/secondary amines to produce primary,

secondary, or tertiary eicosylamines, respectively. The reaction with ammonia can lead to a

mixture of primary, secondary, and tertiary amines due to the primary amine product being a

stronger nucleophile than ammonia. Using a large excess of ammonia can favor the formation

of the primary amine.

Reaction Mechanism:

This is a series of S(_N)2 reactions. Initially, ammonia attacks 1-iodoeicosane to form an

ammonium salt, which is then deprotonated to yield the primary amine. This primary amine can

then act as a nucleophile and react with another molecule of 1-iodoeicosane.

Step 1: Formation of Primary Amine

Step 2: Further Alkylation (Side Reaction)

C₂₀H₄₁I

C₂₀H₄₁NH₃⁺I⁻

NH₃ Nucleophilic Attack

C₂₀H₄₁NH₂
-H⁺

C₂₀H₄₁NH₂

(C₂₀H₄₁)₂NH
Nucleophilic Attack

C₂₀H₄₁I

Click to download full resolution via product page

Caption: Reaction of 1-iodoeicosane with ammonia.

Quantitative Data Summary:
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Parameter Value/Condition Notes

Substrate 1-Iodoeicosane Primary alkyl halide.

Nucleophile
Ammonia (large excess) or

Primary/Secondary Amine

Using a large excess of

ammonia favors the primary

amine.

Solvent
Ethanol or sealed tube with

liquid ammonia

Solvent depends on the

specific amine and conditions.

Temperature
100-150 °C (in a sealed

vessel)

High temperatures and

pressure are often required.

Reaction Time 24-48 hours Long reaction times are typical.

Typical Yield Variable
Yields can be moderate and

mixtures are common.

Experimental Protocol: Synthesis of Eicosylamine (using excess ammonia)

Materials:

1-Iodoeicosane (1 equivalent)

Concentrated aqueous ammonia (large excess, e.g., 20-50 equivalents)

Ethanol

Procedure: a. Place 1-iodoeicosane and ethanol in a high-pressure reaction vessel

(autoclave). b. Cool the vessel in an ice bath and add the concentrated aqueous ammonia.

c. Seal the vessel and heat it to 120 °C for 24 hours. d. Cool the vessel to room temperature

and carefully vent any excess pressure. e. Transfer the reaction mixture to a round-bottom

flask and remove the ethanol and excess ammonia under reduced pressure. f. Add aqueous

sodium hydroxide to the residue to deprotonate the ammonium salt and liberate the free

amine. g. Extract the amine with diethyl ether. h. Wash the organic layer with brine, dry over

anhydrous potassium carbonate, filter, and concentrate to give the crude eicosylamine. i.

Purify by distillation or chromatography.
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Reaction with Thiolate Nucleophiles
The reaction of 1-iodoeicosane with a thiolate, generated from a thiol and a base, is an efficient

method for the synthesis of thioethers (sulfides).[2] This reaction follows a typical S(_N)2

pathway.

Reaction Mechanism:

A thiol is first deprotonated by a base (e.g., sodium hydroxide) to form a highly nucleophilic

thiolate anion. This anion then attacks the 1-iodoeicosane.

Step 1: Thiolate Formation

Step 2: Nucleophilic Substitution

R-SH R-S⁻
Deprotonation

OH⁻ H₂O

C₂₀H₄₁I I⁻Leaving Group Departure

R-S⁻ C₂₀H₄₁-S-RNucleophilic Attack

Click to download full resolution via product page

Caption: SN2 reaction of 1-iodoeicosane with a thiolate.

Quantitative Data Summary:
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Parameter Value/Condition Notes

Substrate 1-Iodoeicosane Primary alkyl halide.

Nucleophile
Thiol (R-SH) + Base (e.g.,

NaOH, NaH)

The thiolate is generated in

situ.

Solvent Ethanol, DMF, or THF
Choice depends on the

solubility of reactants.

Temperature Room Temperature to Reflux
Often proceeds readily at room

temperature.

Reaction Time 1-6 hours Generally a fast reaction.

Typical Yield > 90% High yields are common.

Experimental Protocol: Synthesis of an Eicosyl Thioether

Materials:

A thiol (R-SH, 1 equivalent)

Sodium hydroxide (1.1 equivalents)

Ethanol

1-Iodoeicosane (1 equivalent)

Procedure: a. In a round-bottom flask, dissolve the thiol in ethanol. b. Add a solution of

sodium hydroxide in ethanol to the flask and stir for 30 minutes at room temperature to form

the sodium thiolate. c. Add 1-iodoeicosane to the reaction mixture. d. Stir the reaction at

room temperature or gently heat to 50 °C, monitoring by TLC. e. Once the reaction is

complete, cool to room temperature and remove the ethanol under reduced pressure. f. Add

water to the residue and extract with diethyl ether. g. Wash the organic layer with water and

brine, then dry over anhydrous sodium sulfate. h. Filter and concentrate the organic layer to

obtain the crude thioether. i. Purify by column chromatography if necessary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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